molecular formula C24H25ClFN5O3 B601762 Afatinib Impurity C CAS No. 945553-91-3

Afatinib Impurity C

Número de catálogo B601762
Número CAS: 945553-91-3
Peso molecular: 485.95
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Afatinib Impurity C, also known as N-{4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}acetamide, is an impurity formed during the synthesis of the drug afatinib. Afatinib is a tyrosine kinase inhibitor used to treat non-small cell lung cancer, and is used in combination with other treatments to improve patient outcomes. Afatinib Impurity C has been studied for its potential therapeutic applications and has been found to have several biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Quality Control

  • Synthesis Process : A controlled and robust process for synthesizing Afatinib Dimaleate, involving nitro-reduction, amidation, and salification, was developed. This process efficiently controls impurities, including Afatinib Impurity C, and has been demonstrated at a 300g scale with a yield of 84% for Afatinib free base (Kumar et al., 2019).

Pharmacokinetics and Drug Monitoring

  • Drug Metabolism : A study on the pharmacokinetics and metabolism of Afatinib in healthy male volunteers indicated minimal metabolism, with the main route of excretion via feces. This study provides insights into the pharmacokinetic behavior of Afatinib, including its impurities (Stopfer et al., 2012).
  • Therapeutic Drug Monitoring : A competitive enzyme-linked immunosorbent assay (ELISA) was developed for quantifying Afatinib in plasma, aiding in therapeutic drug monitoring and pharmacokinetic studies (Sogawa et al., 2018).

Cancer Treatment Applications

  • Non-Small Cell Lung Cancer (NSCLC) : Afatinib has been extensively studied as a treatment for NSCLC. Its efficacy was compared with cisplatin plus gemcitabine in Asian patients with advanced NSCLC harboring EGFR mutations, showing significant improvements in progression-free survival (Wu et al., 2014).
  • Combination Therapy : Research on blocking autophagy to improve the anti-tumor activity of Afatinib in lung adenocarcinoma has shown promising results, suggesting that inhibiting autophagy can enhance the efficacy of Afatinib in NSCLC patients with EGFR mutations (Hu et al., 2017).

Novel Drug Delivery Systems

  • Nanoparticle Formulations : Afatinib-loaded inhalable PLGA nanoparticles were developed for localized therapy of NSCLC, showcasing an innovative approach to improve therapeutic outcomes through targeted drug delivery (Elbatanony et al., 2020).

Interaction and Safety Studies

  • Drug Interactions : Studies on the drug interactions of Afatinib with rifampicin and ritonavir have shed light on its pharmacokinetic behavior in the presence of other drugs, which is crucial for safe and effective use (Wind et al., 2014).

Propiedades

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afatinib Impurity C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afatinib Impurity C
Reactant of Route 2
Reactant of Route 2
Afatinib Impurity C
Reactant of Route 3
Reactant of Route 3
Afatinib Impurity C
Reactant of Route 4
Reactant of Route 4
Afatinib Impurity C
Reactant of Route 5
Reactant of Route 5
Afatinib Impurity C
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Afatinib Impurity C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.